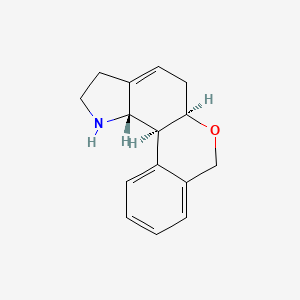

(4S)-4,5-Dihydro-2,4-diphenyloxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

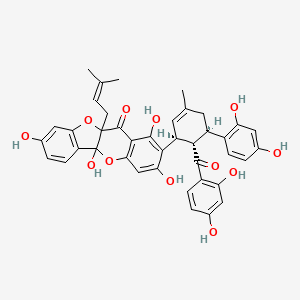

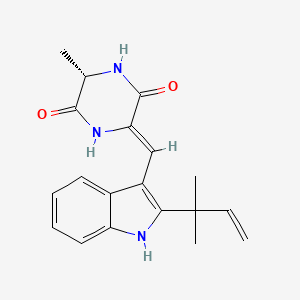

The synthesis of “(4S)-4,5-Dihydro-2,4-diphenyloxazole” and its derivatives involves several complex chemical reactions, highlighting the versatility and reactivity of these compounds. For instance, the synthesis and structural analysis of a related complex, featuring the coordinated phosphinooxazole ligand, showcases the compound's capability to form stable complexes with metals (Baltzer, Macko, Schaffner, & Zehnder, 1996). Additionally, the synthetic approach towards functionalised-2,5-diphenyloxazoles highlights the compound's potential in the development of materials with specific properties, such as scintillating efficiencies when exposed to ionizing radiation (Clapham, Richards, Wood, & Sutherland, 1997).

Molecular Structure Analysis

The molecular structure of “(4S)-4,5-Dihydro-2,4-diphenyloxazole” derivatives has been elucidated through various spectroscopic and crystallographic techniques. The absolute configuration of a closely related compound has been confirmed, providing insight into the stereochemistry and spatial arrangement of these molecules (Gzella & Rozwadowska, 2000).

Chemical Reactions and Properties

The chemical reactivity of “(4S)-4,5-Dihydro-2,4-diphenyloxazole” derivatives is demonstrated through their participation in various chemical reactions. For instance, the compound and its derivatives have been used as synthons in the synthesis of strongly fluorescent oxazoles, showcasing their utility in synthetic organic chemistry and materials science (Tang & Verkade, 1996).

Aplicaciones Científicas De Investigación

Scintillation Efficiency

- 4-functionalised-2,5-diphenyloxazoles, a related group, have been synthesized and assessed for scintillation in the presence of ionizing radiation. Their efficiency was compared to 2,5-diphenyloxazole, a common scintillant molecule (Clapham, Richards, Wood, & Sutherland, 1997).

Structural and Solution Studies

- The structures of complexes involving derivatives of (4S)-4,5-dihydro-2,4-diphenyloxazole have been explored through X-ray crystallography and 2D-NMR spectroscopy (Baltzer, Macko, Schaffner, & Zehnder, 1996).

Fluorescent Molecular Probes

- Certain 2,5-Diphenyloxazoles, with modifications at specific positions, have been developed as fluorescent solvatochromic dyes, exhibiting strong solvent-dependent fluorescence. These compounds are used in ultra-sensitive fluorescent molecular probes for studying biological events and processes (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).

Corrosion Inhibition

- 4H-triazole derivatives, including some related to (4S)-4,5-dihydro-2,4-diphenyloxazole, have been examined for their effectiveness in preventing corrosion and dissolution of mild steel in hydrochloric acid solution (Bentiss, Bouanis, Mernari, Traisnel, Vezin, & Lagrenée, 2007).

Absolute Configuration Determination

- The absolute configuration of a compound similar to (4S)-4,5-dihydro-2,4-diphenyloxazole, namely (+)-(4,5-dihydro-2,5-diphenyloxazol-4-yl)methanol, was confirmed through intermolecular hydrogen bonding leading to molecular chains (Gzella & Rozwadowska, 2000).

Propiedades

IUPAC Name |

2,4-diphenyl-4,5-dihydro-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-3-7-12(8-4-1)14-11-17-15(16-14)13-9-5-2-6-10-13/h1-10,14H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQJMAHDNUWGFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-methoxyphenoxy)ethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B1244201.png)

![N-[(Z)-[(2E,4E,6E)-undeca-2,4,6-trienylidene]amino]nitrous amide](/img/structure/B1244208.png)

![N'-(3-chlorophenyl)-N-[(3-chlorophenyl)methylidene]methanimidamide](/img/structure/B1244210.png)